2-Bromo-4-cycloheptyl-1,3-thiazole
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Overview
Description
“2-Bromo-4-cycloheptyl-1,3-thiazole” is a chemical compound with the CAS number 1781438-95-6 . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of thiazole derivatives, which include “this compound”, has been a subject of research. One common synthetic protocol involves the condensation of a-haloketones with thioamides . Another method involves the reaction of alkenes with bromine followed by the reaction of thioamides in a one-pot reaction .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C10H14BrNS/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2
. The molecular weight of the compound is 260.2 . Chemical Reactions Analysis
Thiazole derivatives, including “this compound”, have been studied for their pharmacological activities. The compounds have been evaluated for their in vitro antimicrobial activity against bacterial and fungal species, as well as their anticancer activity .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the synthesis of novel heterocyclic compounds, which are of significant interest due to their potential applications in drug discovery and material science. For instance, the synthesis of new heterocyclic systems such as phenylimidazo thiazolo dimethyl benzocycloheptene has been achieved through reactions involving brominated intermediates similar in structure to 2-Bromo-4-cycloheptyl-1,3-thiazole (Srinivas, Reddy, & Srinivasulu, 2004). These compounds have shown significant interest due to their complex heterocyclic frameworks, which are valuable in pharmaceutical chemistry.
Organic Reaction Mechanisms
Studies have also focused on the generation and trapping of thiazole derivatives, showcasing the versatility of thiazole-based compounds in organic synthesis. The preparation and reactivity of thiazole derivatives under various conditions highlight their utility in constructing complex molecular structures (Al Hariri et al., 1997). Such research aids in the development of novel synthetic methodologies that can be applied in the creation of new drugs and materials.
Fluorescent and Electronic Materials
Thiazole-containing compounds have been studied for their potential applications in electronic and fluorescent materials. Aromatic heterocyclic fluorescent compounds containing thiazole units have been designed, prepared, and analyzed for their photophysical and electrochemical properties. These compounds are explored for their potential in optoelectronic devices due to their adjustable electronic properties and high luminescence quantum yields (Tao et al., 2013).
Chemoselective Synthesis
The utility of thiazole derivatives in chemoselective synthesis has been demonstrated, offering pathways to introduce functional groups into molecules selectively. This has implications in drug development, where specific modifications can significantly alter a drug's activity and pharmacokinetics (Colella et al., 2018).
Biological Activities
Thiazole derivatives have been explored for their biological activities, including antimicrobial, anticancer, and corrosion inhibition properties. This reflects the broad applicability of thiazole-based compounds in medicinal chemistry and materials science, providing insights into the development of new therapeutic agents and protective materials (Kaya et al., 2016), (Darwish et al., 2014).
Mechanism of Action
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole compounds are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, some thiazole compounds have been found to inhibit key enzymes in the synthesis of bacterial cell walls, making them effective antimicrobial agents .
Action Environment
The action, efficacy, and stability of thiazole compounds can be influenced by various environmental factors, including pH, temperature, the presence of other substances, and more .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing the compound’s dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Future Directions
Thiazole derivatives, including “2-Bromo-4-cycloheptyl-1,3-thiazole”, have been the focus of numerous studies due to their wide range of biological activities. Future research may focus on the design and structure-activity relationship of bioactive molecules . Additionally, thiazole-based efficient solar cells, organic semiconductors, and electronics have been receiving attention in recent years .
Properties
IUPAC Name |
2-bromo-4-cycloheptyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYUSAJIONFAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=CSC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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